Product packaging for Omeprazole Sulfone N-Oxide(Cat. No.:CAS No. 158812-85-2)

Omeprazole Sulfone N-Oxide

Cat. No.: B194790
CAS No.: 158812-85-2
M. Wt: 377.4 g/mol
InChI Key: ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
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Description

Contextualization as a Metabolite and Related Compound of Omeprazole (B731)

Omeprazole Sulfone N-Oxide is primarily recognized as a metabolite of omeprazole. scbt.compharmgkb.org It is also considered an impurity that can form during the synthesis of omeprazole, specifically through the overoxidation of the sulfone intermediate. scispace.comresearchgate.net The metabolic transformation of omeprazole in the body leads to several derivatives, including the sulfone and N-oxide forms. pharmgkb.org Omeprazole itself is metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, into metabolites such as omeprazole sulfone and hydroxyomeprazole (B127751). nih.govcaymanchem.com this compound represents a further oxidative step in these metabolic pathways. nih.gov

The chemical structure of this compound is closely related to its parent compound, omeprazole, and other metabolites. Its systematic chemical name is 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole. This structure and its formation are of considerable interest to researchers studying the metabolic fate of omeprazole.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 158812-85-2 scbt.com
Molecular Formula C17H19N3O5S scbt.com
Molecular Weight 377.41 g/mol scbt.com
Synonyms Omeprazole EP Impurity I lookchem.com, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole simsonpharma.com

Significance in Pharmaceutical Research and Development

The study of this compound holds significant value in pharmaceutical research and development. Understanding its formation and characteristics is crucial for several reasons. As a metabolite, its profile can provide insights into the pharmacokinetics of omeprazole, helping to understand how the drug is processed and eliminated by the body. lookchem.com This knowledge can contribute to the development of improved drug formulations with optimized efficacy and metabolic stability. lookchem.com

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound is multifaceted. A significant portion of the research focuses on its role as a metabolite and its analytical detection. Studies have explored the metabolic pathways of omeprazole, identifying this compound as one of several metabolic products. pharmgkb.org

Another key area of investigation is its synthesis and characterization as a pharmaceutical impurity. scispace.comresearchgate.net This research is driven by the need for certified reference materials for quality control in the pharmaceutical industry. sigmaaldrich.com The development of analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and quantification of omeprazole and its related impurities, including this compound, is an ongoing effort. researchgate.net

While much of the research is centered on its chemical and metabolic properties, there is also interest in its potential biological activities. nih.gov However, detailed studies on the specific pharmacological effects of this compound are less common compared to the parent drug. The primary focus remains on its implications for the metabolism and quality control of omeprazole.

Table 2: Key Research Areas for this compound

Research AreaFocus
Metabolism Investigating its formation as a metabolite of omeprazole and its role in the drug's pharmacokinetic profile. nih.govlookchem.com
Pharmaceutical Analysis Development and validation of analytical methods for its detection and quantification as an impurity in omeprazole formulations. researchgate.net
Chemical Synthesis Synthesizing the compound to serve as a reference standard for quality control purposes. scispace.comresearchgate.net
Biological Activity Limited exploration of its intrinsic biological or pharmacological effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O5S B194790 Omeprazole Sulfone N-Oxide CAS No. 158812-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166530
Record name Omeprazole sulfone N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158812-85-2
Record name Omeprazole sulfone N-oxide
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Record name Omeprazole sulfone N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158812-85-2
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Record name OMEPRAZOLE SULFONE N-OXIDE
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Elucidation of Biotransformation Pathways of Omeprazole Sulfone N Oxide

Enzymatic Pathways Leading to Omeprazole (B731) Sulfone N-Oxide Formation

The generation of Omeprazole Sulfone N-Oxide is understood to be a multi-step process. The primary and most extensively studied stage is the conversion of the parent drug, omeprazole, into its sulfone metabolite. This is followed by a subsequent oxidation of the pyridine (B92270) ring to form the N-oxide.

The metabolism of omeprazole is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. whiterose.ac.uk Two main isoenzymes are responsible for the primary metabolic pathways of omeprazole: CYP2C19 and CYP3A4. whiterose.ac.uknih.gov The formation of omeprazole sulfone through sulfoxidation is highly dependent on CYP3A4, while the alternative pathway, 5-hydroxylation, is primarily mediated by the polymorphic CYP2C19. nih.gov

The relative contributions of these enzymes determine the metabolic profile of omeprazole. In individuals who are poor metabolizers of CYP2C19 substrates, the S-oxidation pathway mediated by CYP3A4 becomes the predominant route for omeprazole elimination. nih.gov

Table 1: Primary Cytochrome P450 Isoenzymes in Omeprazole Metabolism
EnzymeMetabolic ReactionPrimary Metabolite FormedReference
CYP3A4SulfoxidationOmeprazole Sulfone whiterose.ac.uknih.gov
CYP2C195-Hydroxylation5-Hydroxyomeprazole nih.gov

The role of CYP3A4 is crucial and well-established in the initial sulfoxidation of omeprazole to create omeprazole sulfone. nih.govnih.gov In vivo studies have confirmed this relationship, showing that the formation of omeprazole sulfone is significantly inhibited by ketoconazole, a known CYP3A4 inhibitor. nih.gov Conversely, treatment with a CYP3A4 inducer increases the formation of this metabolite. nih.gov While CYP enzymes are known to catalyze N-oxidation reactions, the specific isoenzyme responsible for the N-oxidation of the pyridine ring in omeprazole sulfone to form this compound is not definitively identified in the reviewed scientific literature.

To investigate the metabolic fate of omeprazole and its precursors, researchers employ a variety of in vitro and in vivo models. These systems are essential for identifying metabolites, elucidating enzymatic pathways, and understanding the specific contributions of different enzymes.

Human liver microsomes (HLMs) are a standard in vitro tool used to study drug metabolism. They contain a rich complement of drug-metabolizing enzymes, including the CYP450 system. Studies using HLMs have been fundamental in defining the metabolic pathways of omeprazole and identifying the major metabolites, including hydroxyomeprazole (B127751) and omeprazole sulfone. nih.govscilit.com These studies allow for the investigation of reaction kinetics and the effects of specific inhibitors, which helps to identify the responsible CYP isoforms. nih.gov

To further dissect the roles of individual enzymes, recombinant enzyme systems are utilized. These systems involve expressing a single, specific human CYP isoform (e.g., CYP3A4 or CYP2C19) in a host cell line. whiterose.ac.uk By incubating the drug substrate with these individual recombinant enzymes, researchers can unequivocally determine which enzyme is responsible for a specific metabolic reaction. This approach has been used to confirm that CYP3A4 is the main enzyme mediating the sulfoxidation of omeprazole, while CYP2C19 is primarily responsible for its hydroxylation. whiterose.ac.uk

Table 2: Examples of Microbial Biotransformation of Proton Pump Inhibitors
MicroorganismSubstrateMajor Metabolic Reactions ObservedReference
Cunninghamella elegansOmeprazoleSulfoxide (B87167) reduction, Hydroxylation researchgate.net
Cunninghamella blakesleeanaPantoprazoleSulfoxidation, Sulfoxide reduction nih.gov
Cecal Bacteria / YeastOmeprazoleFormation of Aryl Hydrocarbon Receptor (AhR) agonists nih.gov

In Vitro and In Vivo Models for Studying Biotransformation

Stereochemical Aspects of Omeprazole Metabolism Relevant to N-Oxide Formation

Omeprazole is administered as a racemic mixture of its (S)- and (R)-enantiomers. acs.org The metabolism of this proton pump inhibitor is markedly stereoselective, meaning the two enantiomers are processed differently by metabolic enzymes in the body. nih.govresearchgate.net This differential metabolism influences the pharmacokinetic profile of the drug. The biotransformation of omeprazole is primarily carried out by two main cytochrome P450 (CYP) isoenzymes: CYP2C19 and CYP3A4. researchgate.netnih.gov

These enzymes exhibit distinct preferences for each enantiomer and catalyze different types of reactions. CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of the pyridine group, and it preferentially metabolizes the (R)-enantiomer of omeprazole to form 5-hydroxyomeprazole. acs.orgnih.gov In contrast, the formation of omeprazole sulfone, the direct precursor to this compound, is almost exclusively mediated by the CYP3A4 isoenzyme. acs.orgnih.gov This sulfoxidation reaction, which occurs at the sulfoxide group of the omeprazole molecule, is the critical first step in the pathway leading to the formation of the N-oxide metabolite. clinpgx.org

Enantioselective Formation and Metabolism of Omeprazole Sulfone Precursors

The formation of omeprazole sulfone is highly dependent on the stereochemistry of the parent molecule. The CYP3A4 enzyme demonstrates a significant preference for the (S)-enantiomer of omeprazole (esomeprazole) when catalyzing the sulfoxidation reaction. acs.orgnih.gov Research conducted on human liver microsomes has quantitatively demonstrated this stereoselectivity. The intrinsic clearance (CLint), a measure of the metabolic capacity of an enzyme for a specific substrate, for the formation of omeprazole sulfone is substantially higher for (S)-omeprazole compared to (R)-omeprazole. nih.gov

One study reported that the intrinsic clearance of sulfone formation by CYP3A4 is approximately 10-fold higher for the (S)-enantiomer than for the (R)-enantiomer. nih.govresearchgate.net This pronounced preference means that a significantly greater proportion of (S)-omeprazole is converted to omeprazole sulfone compared to its (R)-counterpart. acs.org This enantioselective process is a key factor contributing to the different pharmacokinetic profiles of racemic omeprazole and single-enantiomer esomeprazole. researchgate.netclinpgx.org

Table 1: Enantioselectivity of Omeprazole Sulfone Formation by CYP3A4
EnantiomerPrimary Metabolizing EnzymeMetabolic ReactionRelative Intrinsic Clearance (CLint) for Sulfone Formation
(S)-Omeprazole (Esomeprazole)CYP3A4Sulfoxidation~10-fold higher
(R)-OmeprazoleCYP3A4SulfoxidationBaseline

Metabolic Fate and Downstream Products of this compound

Once formed, omeprazole sulfone serves as a substrate for further metabolic transformations, leading to downstream products. The metabolic pathway database ClinPGx indicates that omeprazole sulfone can be further oxidized to form this compound. clinpgx.org This specific metabolic step is also reported to be catalyzed by the CYP3A4 enzyme. clinpgx.org

In addition to N-oxidation, omeprazole sulfone can undergo hydroxylation. It is metabolized by CYP2C19 to a secondary metabolite, 5-hydroxyomeprazole sulphone. nih.gov This same metabolite can also be formed through an alternative pathway: the sulfoxidation of 5-hydroxyomeprazole (the primary metabolite of (R)-omeprazole) by CYP3A4. nih.gov Therefore, 5-hydroxyomeprazole sulphone represents a common secondary metabolite derived from both the hydroxylation and sulfoxidation pathways of initial omeprazole metabolism. nih.gov The major identified metabolites in blood are omeprazole sulphone and 5-hydroxyomeprazole, while neither omeprazole nor omeprazole sulfone is typically detected in urine. nih.gov

Table 2: Downstream Metabolic Pathways of Omeprazole Sulfone
SubstrateMetabolic ReactionCatalyzing EnzymeResulting Metabolite
Omeprazole SulfoneN-OxidationCYP3A4This compound
Omeprazole SulfoneHydroxylationCYP2C195-hydroxyomeprazole sulphone

Omeprazole Sulfone N Oxide As a Pharmaceutical Impurity and Degradation Product

Origins of Omeprazole (B731) Sulfone N-Oxide as an Impurity

Omeprazole Sulfone N-Oxide emerges from two principal sources: as a byproduct of the chemical synthesis of omeprazole and as a degradant formed under stress conditions.

Synthetic Process-Related Formation via Overoxidation

The synthesis of omeprazole, a proton pump inhibitor, involves the oxidation of a sulfide (B99878) intermediate. scispace.comchemicalbook.com A critical step in this process is the conversion of the sulfinyl group to a sulfoxide (B87167). However, this reaction is susceptible to overoxidation, where the oxidizing agent further reacts with the intended product, omeprazole, or its sulfide precursor. google.comgoogle.com This excessive oxidation leads to the formation of the sulfone derivative, and subsequently, the N-oxide on the pyridine (B92270) ring, resulting in this compound. scispace.comresearchgate.netsphinxsai.com The use of oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can inadvertently lead to this overoxidation, contributing to impurities in the final drug substance. google.comwhiterose.ac.uk Inadequate control over the amount and addition of the oxidizing agent is a key factor in the formation of this and other related impurities. google.com

Degradation Pathways of Omeprazole under Stress Conditions

Omeprazole is known to be unstable and can degrade under various stress conditions, leading to the formation of several degradation products, including this compound. rsc.orgresearchgate.netfigshare.com Forced degradation studies, which are conducted as per guidelines from the International Council for Harmonisation (ICH), have shown that omeprazole degrades under acidic, alkaline, oxidative, and photolytic conditions. rsc.orgresearchgate.netfigshare.com Specifically, under oxidative stress, such as exposure to hydrogen peroxide, omeprazole can degrade to form sulfone and N-oxide derivatives. nih.govmdpi.com These studies are crucial for identifying potential impurities that may arise during the shelf life of the drug product. rsc.orgresearchgate.net

Strategies for Impurity Profiling and Control in Pharmaceutical Manufacturing

To ensure the quality and safety of omeprazole, pharmaceutical manufacturers employ a range of strategies for impurity profiling and control.

Impurity Profiling: This involves the identification and quantification of all impurities present in the drug substance. scispace.com Advanced analytical techniques are essential for this purpose. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying omeprazole and its related impurities, including this compound. researchgate.netresearchgate.net Other techniques like Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed for comprehensive impurity profiling. figshare.comnih.gov The development of robust analytical methods is often guided by the principles of Analytical Quality by Design (AQbD) to ensure reliability and efficiency. nih.govunifi.it

Control Strategies: Controlling impurities begins with the careful selection of high-quality starting materials and optimization of the synthetic process to minimize the formation of byproducts. daicelpharmastandards.com This includes precise control over reaction conditions such as temperature and the stoichiometry of reagents like oxidizing agents. google.com Purification techniques, such as crystallization, are then used to remove impurities from the crude product. google.com Throughout the manufacturing process, stringent in-process controls and quality control testing of the final product are implemented to ensure that impurity levels remain below the established acceptance criteria. daicelpharmastandards.com Stability studies are also conducted to monitor the formation of degradation products over the shelf life of the drug. rsc.orgresearchgate.net

Analytical Techniques for Omeprazole Impurity Profiling
TechniqueApplication in Omeprazole Analysis
High-Performance Liquid Chromatography (HPLC)Routinely used for the separation and quantification of omeprazole and its impurities, including Omeprazole Sulfone and this compound. researchgate.netresearchgate.netchromatographyonline.com
Capillary Electrophoresis (CE)Offers an alternative and efficient method for the simultaneous determination of omeprazole and its related substances. nih.govunifi.itnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Used for the identification and structural characterization of degradation products and other unknown impurities. rsc.orgfigshare.com
Nuclear Magnetic Resonance (NMR) SpectroscopyEmployed for the definitive structural confirmation of isolated and synthesized impurities. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Omeprazole Sulfone N Oxide

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical procedures for Omeprazole (B731) Sulfone N-Oxide, providing the necessary separating power to resolve complex mixtures. Different chromatographic techniques, from high-performance liquid chromatography to supercritical fluid chromatography, are utilized depending on the analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of omeprazole and its related compounds, including Omeprazole Sulfone N-Oxide. scispace.com Reversed-phase HPLC is the most common approach, utilizing columns like C8 and C18 to achieve separation. pharmainfo.inzodiaclifesciences.comgoogle.com The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to ensure good resolution between omeprazole, this compound, and other impurities. researchgate.netresearchgate.net

UV detection is frequently employed, with monitoring wavelengths typically set between 280 nm and 305 nm to maximize the response for omeprazole and its derivatives. pharmainfo.inmdpi.comresearchgate.net For instance, one method successfully separated omeprazole from its degradation products using an ACE C8 column with UV detection at 302 nm. pharmainfo.in Another HPLC-UV method was developed for the quantitation of omeprazole and its sulfone derivative using a column with hybrid particles and UV detection at 280 nm. researchgate.net The versatility and robustness of HPLC make it an indispensable tool for quality control and stability studies of omeprazole-containing products. researchgate.netmdpi.com

Table 1: Examples of HPLC Conditions for Omeprazole and Related Compounds Analysis
Compound(s)ColumnMobile PhaseFlow RateDetectionReference
Omeprazole and degradation productsACE C8, 250 x 4.6mm, 5µNot Specified1.0 mL/minUV at 302 nm pharmainfo.in
Omeprazole and Omeprazole SulfoneHybrid particle column, 50 x 2.1 mmMethanol-phosphate buffer (pH 7.6) (40:60)0.3 mL/minUV at 280 nm researchgate.net
Omeprazole impuritiesPhenomenex Luna C18, 150 × 4.6 mm, 5 µmGradient of potassium dihydrogen phosphate (B84403) buffer and acetonitrile0.8 mL/minUV at 305 nm mdpi.com
Lansoprazole, Omeprazole, Pantoprazole and degradation productsNova-Pak C180.05 M potassium dihydrogen phosphate : methanol : acetonitrile (5:3:2 v/v/v)Not SpecifiedUV at 280 nm researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and improved sensitivity. When hyphenated with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for characterizing complex mixtures. This technique was used to study the forced degradation of omeprazole, where it successfully characterized sixteen different degradation products. researchgate.net The high resolving power of UPLC is essential for separating structurally similar compounds formed under stress conditions, while the mass spectrometer provides definitive structural information. researchgate.net In another application, UPLC was used to separate omeprazole and its various metabolites, including Omeprazole N-oxide and this compound, in plasma samples, demonstrating its utility in metabolic studies. nih.gov

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, offer a simple, cost-effective, and rapid method for the separation and identification of omeprazole and its impurities. researchgate.net These techniques are particularly useful for purity testing and stability studies. nih.gov In HPTLC methods, samples are spotted on plates pre-coated with a stationary phase, such as silica (B1680970) gel 60F254. nih.gov The separation is achieved by developing the plate with a suitable mobile phase.

For example, a mixture of chloroform (B151607), 2-propanol, 25% ammonia, and acetonitrile has been used as the mobile phase to separate omeprazole from omeprazole sulfone, among other compounds. nih.govakjournals.com This method proved effective for the quantitative analysis and purity control of the drugs. akjournals.com Another HPTLC method used a simpler mobile phase of chloroform and methanol (9:1, v/v) to separate omeprazole from its various degradation products, including those formed under acidic, alkaline, and oxidative stress. nih.gov

Table 2: Examples of HPTLC Conditions for Omeprazole and Impurity Analysis
Compound(s)Stationary PhaseMobile PhaseKey FindingReference
Omeprazole, Pantoprazole, Omeprazole Sulfone, N-methyl pantoprazoleSilica gel platesChloroform–propanol–25% ammonia–acetonitrile (10.8:1.2:0.3:4, v/v/v/v)Allowed separation of the four tested compounds. LOD for omeprazole was 0.005 mg/mL. nih.gov
Omeprazole and degradation productsSilica gel 60F254Chloroform–methanol (9:1, v/v)Separated omeprazole from acid, base, oxidative, and photolytic degradation products. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is particularly advantageous for chiral separations due to the low viscosity and high diffusivity of the supercritical fluid, which allows for faster analysis and higher efficiency compared to HPLC. lcms.cz While this compound is not a chiral molecule, SFC is highly relevant in the context of omeprazole analysis because omeprazole itself is a chiral compound, and its enantiomers can exhibit different pharmacological activities. chromatographyonline.com

Studies have demonstrated the successful enantiomeric separation of omeprazole and several related benzimidazoles using SFC on polysaccharide-based chiral columns, such as Chiralpak AD. capes.gov.brnih.gov The separation is typically optimized by adding an organic modifier, with alcohols providing the best results, achieving high resolutions in under 10 minutes. nih.govresearchgate.net The development of UHPLC/SFC switching systems further enhances method development efficiency by allowing automated screening of both separation modes with various columns and mobile phases to find the optimal conditions for chiral separations more quickly. lcms.cz

Table 3: SFC Conditions for Chiral Separation of Omeprazole and Related Benzimidazoles
Compound(s)ColumnModifierKey FindingReference
Omeprazole and related benzimidazolesChiralpak AD (amylose-based)Alcohol-type modifiersAchieved enantiomeric separation with resolutions higher than 2 and analysis times less than 10 minutes. capes.gov.brnih.govresearchgate.net
OmeprazoleCHIRALPAK series (IA, IB, IC)Ethanol (B145695), Methanol, 2-propanol, AcetonitrileCHIRALPAK IC showed superior selectivity. Modifier elution strength was in the order of ethanol > methanol > 2-propanol > acetonitrile. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the structural elucidation of compounds by providing precise molecular weight information. When coupled with a separation technique like LC (LC-MS), it allows for the analysis of individual components within a mixture. Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating ions of a specific m/z, fragmenting them, and then analyzing the resulting fragment ions. This process provides detailed structural information that can be used to identify unknown compounds, such as degradation products or metabolites, and to differentiate between isomers. researchgate.net The use of stable isotope-labeled internal standards, such as this compound-13C,d3, in conjunction with MS, allows for highly accurate quantification. medchemexpress.com

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices like plasma. researchgate.net This technique has been extensively applied to the analysis of omeprazole and its metabolites, including hydroxyomeprazole (B127751) and omeprazole sulfone. researchgate.netscispace.com Several LC-MS/MS methods have been developed for the simultaneous determination of omeprazole and its key metabolites, demonstrating excellent selectivity and sensitivity. researchgate.netresearchgate.net

For example, an LC-MS/MS method using a YMC-Pack Pro C18 column could clearly observe the molecular ions of omeprazole, hydroxyomeprazole, and omeprazole sulfone as base peaks in the mass spectrum, providing a sensitive and accurate tool for pharmacokinetic studies. researchgate.net Another application demonstrated the analysis of omeprazole and its metabolites on an Ascentis® Express RP-Amide column, highlighting the suitability of LC-MS for metabolite analysis. sigmaaldrich.com The high specificity of monitoring specific mass transitions (parent ion to fragment ion) in MS/MS allows for the accurate quantification of analytes like this compound even at very low concentrations, making it essential for impurity profiling and metabolic studies. nih.govnih.gov

Table 4: Examples of LC-MS/MS Methods for Omeprazole Metabolite Analysis
Analyte(s)MatrixColumnMobile PhaseMass Transition (m/z)Reference
Omeprazole, 5-Hydroxyomeprazole, Omeprazole SulfoneHuman PlasmaYMC-Pack Pro C18 (50x2.0 mm)Acetonitrile-50 mM ammonium (B1175870) acetate (B1210297) (pH 7.25) (1:4)Molecular ions observed as base peaks. researchgate.net
Ilaprazole, Ilaprazole Sulfone, Ilaprazole Thiol Ether (Omeprazole as IS)Human PlasmaThermo HyPURITY C18 (150×2.1 mm, 5 µm)10 mmol/L ammonium formate (B1220265) water-acetonitrile (50:50, v/v)Omeprazole (IS): 346.2 → 198.0 nih.gov
Omeprazole and metabolitesSample in mobile phaseAscentis Express RP-Amide (5 cm x 2.1 mm, 2.7 µm)A: 10 mM ammonium formate in water (pH 3.4); B: 10 mM ammonium formate in methanol (pH 3.4) (65:35, A:B)Scan range: m/z 50-400 sigmaaldrich.com
Omeprazole, OH-OMP, DM-OMP, OMP-S, C-OMP, OMP N-oxide, OMP sulfone N-oxide, OMP sulfide (B99878)Human PlasmaThermo Hypersil Gold (100 × 2.1 mm, 1.9 µm)Not SpecifiedNot Specified nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of compounds like this compound, a metabolite and potential impurity of Omeprazole. measurlabs.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition with a high degree of confidence. acs.org This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For this compound (C₁₇H₁₉N₃O₅S), HRMS coupled with techniques like electrospray ionization (ESI) can precisely measure the mass of the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. In studies of related proton-pump inhibitors and their metabolites, HRMS has been used to investigate fragmentation pathways. mdpi.com For instance, the fragmentation of Omeprazole Sulfone (SO₂-Ome) involves a Smiles rearrangement and the direct extraction of SO₂ to form an N-(2-benzoimdazolyl) pyridine (B92270) cation. mdpi.com The N'-oxide-sulfone derivative would be expected to exhibit its own unique fragmentation pattern, allowing for its specific identification in a complex mixture. mdpi.com

The accurate mass measurement of the parent ion and its fragment ions helps to confirm the identity of this compound, differentiating it from other related substances. researchgate.net

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₉N₃O₅S
Theoretical Exact Mass [M]377.1045
Observed Ion (Example)[M+H]⁺
Theoretical m/z for [M+H]⁺378.1118
Typical Mass Accuracy< 5 ppm

Spectroscopic Methods in Support of Structural Analysis

Spectroscopic techniques are vital for confirming the detailed molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy each provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful methods for structural elucidation. ¹H NMR can be used to determine the level of oxidation of the sulfide precursor to the sulfone. whiterose.ac.uk The chemical shifts of the protons, particularly those on the methylene (B1212753) bridge connecting the benzimidazole (B57391) and pyridine rings, are sensitive to the oxidation state of the sulfur atom. The introduction of the N-oxide functional group further influences the chemical shifts of the protons on the pyridine ring. In studies of Omeprazole degradation products, 1D and 2D NMR experiments have been essential for confirming the structures of synthesized oxidative products. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the sulfone (O=S=O) group, typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The N-oxide bond also gives rise to a characteristic absorption. Vibrational spectroscopy has proven effective in discriminating between Omeprazole and its various salts, demonstrating its sensitivity to subtle structural changes. researchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole and pyridine chromophores in this compound will absorb UV radiation at specific wavelengths. The oxidation of the sulfur to a sulfone and the addition of the N-oxide group can cause a shift in the absorption maximum (λₘₐₓ) compared to the parent drug, Omeprazole. ijpsm.com

Table 2: Illustrative Spectroscopic Data for Structural Analysis

Spectroscopic MethodKey FeatureExpected Observation for this compound
¹H NMRChemical Shifts (δ)Shifts in pyridine and methylene protons compared to Omeprazole and Omeprazole Sulfone.
¹³C NMRChemical Shifts (δ)Changes in carbon signals of the pyridine ring and the carbon adjacent to the sulfone group. researchgate.net
IR SpectroscopyAbsorption Bands (cm⁻¹)Characteristic strong bands for S=O stretching in the sulfone group and N-O stretching.
UV SpectroscopyAbsorption Maximum (λₘₐₓ)Shift in λₘₐₓ due to extended conjugation and electronic effects of the sulfone and N-oxide groups.

Validation of Analytical Methods for this compound in Complex Matrices (e.g., Biological Fluids, Pharmaceutical Formulations)

To ensure reliable and accurate quantification of this compound in complex matrices like biological fluids (human plasma, urine) and pharmaceutical formulations, the analytical method must be rigorously validated. ijpsonline.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). unifi.it The validation process assesses several key performance characteristics.

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components, such as the parent drug, other metabolites, and matrix components.

Linearity: The analytical procedure should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. tandfonline.com For instance, a validated HPLC method for Omeprazole showed linearity in the range of 0.5–80 mg L⁻¹. tandfonline.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision, measured as the relative standard deviation (RSD), indicates the degree of scatter between a series of measurements. unifi.it For impurities, RSD values should typically not exceed 5%. unifi.it

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. tandfonline.com A validated method for Omeprazole reported an LOD of 0.9 µg L⁻¹ and an LOQ of 30 µg L⁻¹. tandfonline.com

Recovery: This parameter is crucial for methods involving sample extraction from complex matrices like plasma. It measures the efficiency of the extraction process. Studies on Omeprazole extraction from human plasma have shown recovery rates ranging from 94.3% to 99.2%. tandfonline.com

These validation parameters ensure that the analytical method is suitable for its intended purpose, whether for pharmacokinetic studies in biological fluids or for impurity profiling in finished pharmaceutical products. researchgate.net

Table 3: Typical Validation Parameters for an HPLC Method in Complex Matrices

ParameterMatrixExample Performance Characteristic (based on related analytes)Reference
Linearity (Range)Plasma / Pharmaceutical0.5 - 80 mg L⁻¹ (Correlation Coefficient > 0.99) tandfonline.com
Accuracy (% Recovery)Human Plasma94.3% tandfonline.com
Accuracy (% Recovery)Human Urine99.2% tandfonline.com
Precision (% RSD)Pharmaceuticals (Impurities)< 5% unifi.it
Limit of Quantification (LOQ)Plasma30 µg L⁻¹ tandfonline.com

Toxicological Assessment and Safety Profiling of Omeprazole Sulfone N Oxide

In Vitro Toxicological Studies

In vitro studies utilize cell-based assays to investigate the potential of a substance to cause harm at the cellular level. These methods provide initial data on cytotoxicity and genotoxicity.

Specific data on the cytotoxicity of Omeprazole (B731) Sulfone N-Oxide is limited in publicly available scientific literature. However, studies on the forced degradation products of omeprazole offer some insights. In one study, oxidative degradation products of omeprazole, identified as OMP-15 and OMP-16, were evaluated for their cytotoxic effects using an MTT assay on normal human cell lines (HEK 293 and NIH3T3). researchgate.net The results indicated that these specific compounds were non-toxic up to a concentration of 100 μM. researchgate.net While Omeprazole Sulfone N-Oxide is a product of oxidation, it is not explicitly identified as OMP-15 or OMP-16 in the available research.

Cell LineTest CompoundAssayFinding (up to 100 μM)Source
HEK 293 (Human Embryonic Kidney)OMP-15, OMP-16MTTNon-toxic researchgate.net
NIH3T3 (Mouse Embryo Fibroblast)OMP-15, OMP-16MTTNon-toxic researchgate.net

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. In silico screening models have flagged this compound as having a potential for mutagenicity. ufrgs.br One study utilizing predictive models reported a positive alert for mutagenicity for this specific metabolite. ufrgs.br This is further supported by the presence of an N-oxide functional group, which can be considered a structural alert for potential genotoxicity. google.com

In contrast, the parent drug, omeprazole, has shown mixed results in genotoxicity assays. It tested positive for clastogenic effects (the ability to cause breaks in chromosomes) in an in vitro human lymphocyte chromosomal aberration assay and in some in vivo mouse micronucleus and bone marrow cell assays. fda.govdrugbank.com However, it was negative in other tests, including the in vitro Ames test and an in vivo rat liver DNA damage assay. fda.govdrugbank.com The DNA damage induced by omeprazole may be linked to its metabolites, such as the sulfone and hydroxy-omeprazole derivatives, or through oxidative stress mechanisms. nih.gov

Table 1: In Silico Mutagenicity Prediction for Omeprazole and Metabolites

CompoundMutagenicity AlertConsensus ScoreSource
OmeprazolePositive0.2 ufrgs.br
5-Hydroxy omeprazoleNegative0.35 ufrgs.br
4-Hydroxy omeprazole sulfide (B99878)Positive0.3 ufrgs.br
This compoundPositive0.2 ufrgs.br

In Silico Toxicology Prediction and Computational Modeling

In silico methods use computer models to predict the toxicological properties of compounds based on their chemical structure. These are valuable tools for early-stage hazard identification.

Computational toxicology provides predictive data on various toxicological endpoints. For this compound, a Safety Data Sheet (SDS) indicates that the compound is not currently listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA). lgcstandards.com

Predictive studies on omeprazole's degradation products have suggested potential toxicities. For instance, using the ProTox-II prediction tool, omeprazole itself and a degradation product (OMP-8) were predicted to be carcinogenic. researchgate.net Another product, OMP-7, was flagged for potential hepatotoxicity. researchgate.net Several other degradation products were predicted to have immunotoxic potential. researchgate.net However, these predictions were not specifically for this compound. The SDS for this compound does note that it may cause an allergic skin reaction, which suggests a potential for immunotoxicity through skin sensitization. lgcstandards.com

Computational models can also predict how a molecule might interact with biological targets, such as cellular receptors, which can be indicative of potential toxicity mechanisms. Studies using the ProTox-II tool predicted that several degradation products of omeprazole could bind to the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity. researchgate.net Additionally, potential binding to toxicity targets like Amine Oxidase A and Prostaglandin G/H Synthase 1 was predicted for some of these products. researchgate.net There is currently a lack of specific computational studies in the reviewed literature that focus on the molecular binding and receptor interactions of this compound itself.

Comparative Toxicological Analysis with Parent Omeprazole and Other Metabolites

Comparing the toxicological profile of a metabolite to its parent drug and other metabolites is crucial for understanding its relative risk. Omeprazole is primarily metabolized by CYP2C19 to 5-hydroxyomeprazole and by CYP3A4 to omeprazole sulfone. tandfonline.com

The parent drug, omeprazole, has been associated with the development of gastric ECL cell hyperplasia and carcinoid tumors in long-term studies in rats. drugbank.comnps.org.au It has also demonstrated clastogenic activity in several assays. fda.govdrugbank.com

In silico predictions suggest that the mutagenic potential varies among the metabolites. ufrgs.br As shown in Table 1, while 5-hydroxy omeprazole was predicted to be non-mutagenic, both this compound and 4-hydroxy omeprazole sulfide received a positive alert for mutagenicity, similar to the parent compound. ufrgs.br Omeprazole sulfone, another major metabolite, has been shown to act as an inhibitor of the CYP2C19 enzyme. chemicalbook.com

In patients with liver dysfunction, the pharmacokinetics of omeprazole and its metabolites are altered. Concentrations of omeprazole sulfone have been observed to increase in these patients, while concentrations of hydroxy-omeprazole decrease, highlighting different clearance pathways and potential for altered exposure profiles in specific populations. researchgate.net

Future Perspectives and Research Gaps Concerning Omeprazole Sulfone N Oxide

Development of Novel Synthetic Routes for High-Purity Reference Standards

A significant challenge in the study of any pharmaceutical impurity is the availability of a high-purity reference standard for analytical and toxicological assessments. The synthesis of Omeprazole (B731) Sulfone N-Oxide is often a result of overoxidation during the synthesis of omeprazole itself. sphinxsai.comresearchgate.net The process of converting the sulfide (B99878) intermediate to the active sulfoxide (B87167) (omeprazole) can inadvertently lead to the formation of the sulfone and subsequently the sulfone N-oxide. sphinxsai.comresearchgate.net

Current research often focuses on preventing the formation of these impurities to maximize the yield of omeprazole. ijcce.ac.ir However, this highlights a research gap: the need for synthetic routes specifically designed to produce Omeprazole Sulfone N-Oxide with high purity and yield. Future research should focus on:

Selective Oxidation Methods: Developing oxidation strategies that can selectively target the pyridine (B92270) nitrogen for N-oxidation and the sulfide for conversion to sulfone without degrading the benzimidazole (B57391) core. This could involve exploring novel catalysts and oxidizing agents that offer greater control over the reaction. whiterose.ac.uk

Purification Techniques: Establishing robust purification methods, such as advanced chromatographic techniques, to isolate this compound from the reaction mixture, free from the parent drug and other related substances. whiterose.ac.uk The instability of related sulfoxide compounds towards acidic conditions and heat necessitates gentle purification methods. whiterose.ac.uk

The availability of a reliable, high-purity reference standard is critical for the accurate quantification of this impurity in omeprazole drug products and for conducting the non-clinical safety studies discussed below. researchgate.net

Advanced Pharmacokinetic Modeling Incorporating Metabolite Exposure Data

The pharmacokinetics of omeprazole are well-studied, with primary metabolism occurring in the liver via the cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4. consensus.appdrugbank.com This metabolism leads to the formation of major metabolites such as hydroxyomeprazole (B127751) and omeprazole sulfone. nih.govclinpgx.org this compound is considered a secondary or minor metabolite. clinpgx.org

While the focus has been on the parent drug and its major metabolites, the exposure and pharmacokinetic profile of minor metabolites like this compound are not well-characterized. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to predict drug-drug interactions and understand pharmacokinetic variability in different patient populations. nih.govsimulations-plus.comnih.gov

Future research should aim to:

Develop Comprehensive PBPK Models: Create advanced PBPK models for omeprazole that incorporate the metabolic pathways leading to this compound. researchgate.net This would require in vitro studies to determine the specific enzymes and reaction kinetics involved in its formation and elimination.

Table 1: Key Pharmacokinetic Parameters of Omeprazole and Major Metabolites This interactive table provides a summary of pharmacokinetic data relevant to omeprazole metabolism. Data for this compound is largely unavailable, highlighting a key research gap.

ParameterOmeprazoleOmeprazole SulfoneHydroxyomeprazoleThis compound
Primary Metabolizing Enzyme(s) CYP2C19, CYP3A4 drugbank.comCYP3A4 (involved in formation) drugbank.comCYP2C19 clinpgx.orgData Lacking
Plasma Half-life (t½) < 1 hour nih.govCorrelated with omeprazole t½ nih.govData VariesData Lacking
Urinary Excretion ~80% of dose (as metabolites) nih.govInsignificant amounts as unchanged sulfone nih.gov4.6 to 15.5% of dose nih.govData Lacking
Contribution to Antisecretory Activity Active DrugNone nih.govNone nih.govData Lacking

Harmonization of Regulatory Standards for N-Oxide Impurity Control

Regulatory agencies worldwide, including the FDA and EMA, have established stringent guidelines for the control of impurities in pharmaceutical products, such as those from the International Council for Harmonisation (ICH). aquigenbio.comgalaxypub.co Impurities are classified based on their potential risk, with genotoxic impurities facing particularly strict limits. galaxypub.coresearchgate.net

N-oxide compounds can sometimes be structural alerts for mutagenicity, placing them in a category that requires careful safety assessment. tandfonline.comresearchgate.net For instance, aza-aryl N-oxides are listed as a structural group of concern that warrants evaluation. galaxypub.co While the Ames test for this compound was negative, the initial structural alert necessitated the additional testing. tandfonline.com

There is an ongoing global effort to harmonize technical requirements for drug registration to reduce differences between regulatory agencies. federalregister.gov However, inconsistencies can still exist in the interpretation and application of guidelines for qualifying impurity levels. nih.gov A key future direction is the continued harmonization of these standards, specifically for N-oxide impurities. This involves:

Standardized Risk Assessment: Developing a more harmonized framework for the initial risk assessment of N-oxide impurities, clarifying when in silico structural alerts are sufficient to trigger further testing and what testing is required.

Consistent Qualification Thresholds: Ensuring consistent application of qualification thresholds, the limits above which an impurity's safety must be established.

Data Sharing: Encouraging data sharing among pharmaceutical manufacturers and regulatory bodies on the safety of common impurities like N-oxides to avoid redundant testing and establish a broader safety database.

Harmonization in this area would create a more predictable regulatory environment and ensure that patient safety is consistently protected across different markets. nih.gov

Q & A

Basic Research Questions

Q. How is Omeprazole Sulfone N-Oxide identified and quantified in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely employed. Pharmacopeial methods (e.g., European Pharmacopoeia) recommend using a C18 column and mobile phases adjusted to pH 8.0–8.5 to resolve this compound from related impurities like omeprazole sulfone and omeprazole sulfide. Retention time and spectral comparison against reference standards (e.g., USP Omeprazole Related Compound A RS) are critical for identification .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodology : Store at 4°C in tightly sealed, light-resistant containers under dry conditions. Prolonged exposure to moisture or temperatures above 25°C can accelerate degradation, leading to impurities such as sulfonic acid derivatives. Stability studies should include periodic HPLC analysis to monitor degradation .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of spills, collect solid material using non-reactive tools and dispose of it as hazardous waste. Respiratory protection (NIOSH-approved) is advised during aerosol-generating procedures .

Advanced Research Questions

Q. What experimental strategies mitigate overoxidation during the synthesis of this compound?

  • Methodology : Optimize reaction conditions by controlling oxidant stoichiometry (e.g., H2O2 or mCPBA) and temperature. Catalytic systems, such as Mg-anthracene complexes, can improve selectivity and reduce sulfone N-oxide byproduct formation. Post-synthesis purification via preparative HPLC or recrystallization in methanol/water mixtures further isolates the target compound .

Q. How can co-elution of this compound with structurally similar impurities be resolved in chromatographic analysis?

  • Methodology : Adjust chromatographic parameters:

  • pH : Increase mobile phase pH to 8.0–8.5 to enhance ionization differences between analytes.
  • Temperature : Operate at 30–40°C to improve peak resolution.
  • Organic Modifier : Use acetonitrile over methanol for sharper peaks and reduced tailing .

Q. What are the key challenges in impurity profiling of this compound, and how can they be addressed?

  • Methodology : Impurities like omeprazole sulfone and desmethoxy derivatives require orthogonal analytical techniques. Combine HPLC-UV with mass spectrometry (LC-MS) for structural confirmation. For trace-level impurities (<0.1%), employ gradient elution with tandem MS detection to improve sensitivity .

Q. How does the degradation pathway of this compound under acidic conditions impact its pharmacological relevance?

  • Methodology : Conduct forced degradation studies (e.g., 0.1 M HCl at 40°C) and monitor degradation products via LC-MS. Major degradation products, such as benzimidazole derivatives, should be evaluated for bioactivity using in vitro models (e.g., CYP450 inhibition assays) to assess toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.